![molecular formula C7H5N3O3 B14156726 3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 40338-58-7](/img/structure/B14156726.png)
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its multifaceted pharmacological profiles. This compound is part of the pyridopyrimidine family, known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the Staudinger–aza-Wittig reaction, where 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones are reacted with triphenylphosphine (PPh3) in dry acetonitrile (MeCN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
作用機序
The mechanism of action of 3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling and cancer progression . The compound’s ability to inhibit these enzymes suggests its potential as an anticancer agent.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is also a potent inhibitor of protein tyrosine kinases.
Uniqueness
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the broad spectrum of biological activities it exhibits.
特性
CAS番号 |
40338-58-7 |
|---|---|
分子式 |
C7H5N3O3 |
分子量 |
179.13 g/mol |
IUPAC名 |
3-hydroxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-3-8-2-1-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
InChIキー |
GONFEQTYWALNBX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC(=O)N(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

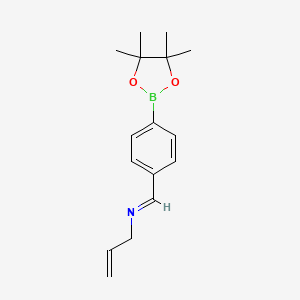
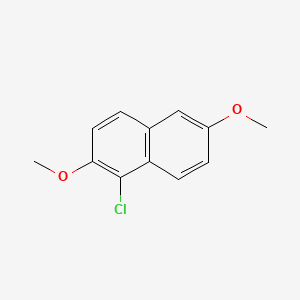
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
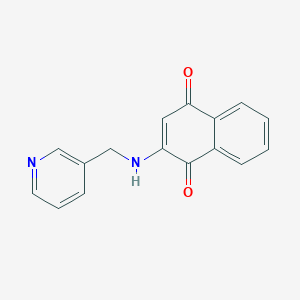
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)


![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
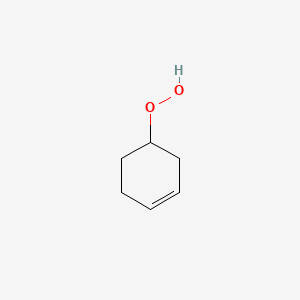
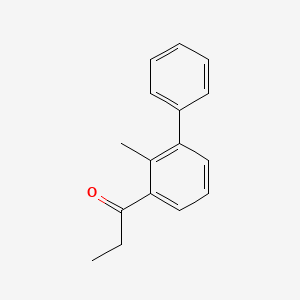
![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
